molecular formula C23H18N2O2 B3449684 methyl 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoate

methyl 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoate

Cat. No. B3449684
M. Wt: 354.4 g/mol
InChI Key: HVQXSGZSESIUTJ-UHFFFAOYSA-N
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Description

Methyl 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoate, also known as MDPIB, is a synthetic compound that belongs to the imidazole family. It has gained significant attention in recent years due to its potential applications in scientific research. MDPIB is an important tool for studying the mechanism of various biological processes, including ion channels, receptors, and transporters.

Mechanism of Action

Methyl 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoate works by binding to specific sites on ion channels, receptors, and transporters, thereby modulating their activity. It has been shown to act as a positive allosteric modulator of the GABA(A) receptor, enhancing the activity of this receptor. This compound has also been shown to block the activity of the voltage-gated sodium channel, inhibiting the influx of sodium ions into cells.
Biochemical and Physiological Effects:
This compound has a wide range of biochemical and physiological effects, depending on the specific target it interacts with. It has been shown to modulate the activity of ion channels and receptors, leading to changes in neuronal excitability, neurotransmitter release, and synaptic plasticity. This compound has also been shown to affect the transport of various molecules, leading to changes in cellular metabolism and energy production.

Advantages and Limitations for Lab Experiments

Methyl 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoate has several advantages for lab experiments, including its high potency and selectivity for specific targets. It is also relatively easy to synthesize and purify, making it readily available for research purposes. However, this compound also has some limitations, including its potential toxicity and the need for careful dosing and handling.

Future Directions

There are several future directions for research on methyl 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoate. One area of interest is the development of new analogs with improved potency and selectivity for specific targets. Another area of interest is the investigation of the long-term effects of this compound on neuronal function and behavior. Additionally, this compound may have potential applications in the treatment of various neurological and psychiatric disorders, and further research is needed to explore this possibility.

Scientific Research Applications

Methyl 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoate is a valuable tool for scientific research, particularly in the field of pharmacology. It has been used extensively to study the mechanism of action of various ion channels, including the voltage-gated sodium channel, the transient receptor potential channel, and the acid-sensing ion channel. This compound has also been used to study the function of various receptors, including the GABA(A) receptor and the nicotinic acetylcholine receptor. Additionally, this compound has been used to investigate the transport of various molecules, including glucose and glutamate.

properties

IUPAC Name

methyl 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O2/c1-27-23(26)19-14-12-18(13-15-19)22-24-20(16-8-4-2-5-9-16)21(25-22)17-10-6-3-7-11-17/h2-15H,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVQXSGZSESIUTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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